molecular formula C12H12N2O3S B2905184 Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 860609-51-4

Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2905184
CAS RN: 860609-51-4
M. Wt: 264.3
InChI Key: JCMOTCGUAWLDRT-UHFFFAOYSA-N
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Description

“Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C12H12N2O3S . It is related to the compound “methyl 3-amino-6-methylthieno [2,3-b]pyridine-2-carboxylate” which has the Inchi Code 1S/C10H10N2O2S/c1-5-3-4-6-7 (11)8 (10 (13)14-2)15-9 (6)12-5/h3-4H,11H2,1-2H3 .

Scientific Research Applications

Pharmaceutical Research: Anticancer Properties

Thiophene derivatives, like Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate, have been studied for their potential anticancer properties . These compounds can interact with various biological targets, potentially inhibiting cancer cell growth and proliferation.

Material Science: Organic Semiconductors

Due to their stable and conductive nature, thiophene derivatives are used in the development of organic semiconductors . They are key components in creating more efficient and flexible electronic devices.

Medicinal Chemistry: Anti-inflammatory Drugs

Thiophene-based molecules are known to exhibit anti-inflammatory effects . This makes them valuable for the synthesis of new anti-inflammatory drugs, which could lead to treatments with fewer side effects than current medications.

Biological Research: Antimicrobial Activity

Research has shown that thiophene compounds possess antimicrobial properties . This application is crucial in the development of new antibiotics to combat resistant strains of bacteria.

Chemical Industry: Corrosion Inhibitors

In the chemical industry, thiophene derivatives are utilized as corrosion inhibitors . They help protect metals from corrosion, thereby extending the life of metal structures and components.

Optoelectronics: OLEDs Fabrication

Thiophene-based compounds are integral in the fabrication of Organic Light-Emitting Diodes (OLEDs) . They contribute to the advancement of display technology, offering brighter and more energy-efficient screens.

properties

IUPAC Name

methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-5-7(6(2)15)4-8-9(13)10(12(16)17-3)18-11(8)14-5/h4H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMOTCGUAWLDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C(SC2=N1)C(=O)OC)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

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